3-[(Acetylmethylamino)methyl]benzoic acid
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Overview
Description
3-[(Acetylmethylamino)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an acetylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetylmethylamino)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Nitration: Benzoic acid undergoes nitration to form 3-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-aminobenzoic acid.
Acetylation: The amino group is acetylated using acetic anhydride to form 3-acetylaminobenzoic acid.
Methylation: Finally, the acetylamino group is methylated to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetylmethylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
3-[(Acetylmethylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Acetylmethylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylmethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Similar structure but lacks the acetylmethylamino group.
3-Aminobenzoic acid: Contains an amino group instead of the acetylmethylamino group.
3-Acetylaminobenzoic acid: Has an acetylamino group but not methylated.
Uniqueness
3-[(Acetylmethylamino)methyl]benzoic acid is unique due to the presence of the acetylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
446263-92-9 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-[[acetyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)7-9-4-3-5-10(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
WRGGKGBNDANSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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